molecular formula C8H9N3O B12357623 6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one

6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one

Katalognummer: B12357623
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: XBORKZLRTMYTBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound with the molecular formula C8H9N3O. This compound is known for its applications in various fields, including the synthesis of pigments, dyes, and pharmaceuticals . It is a derivative of benzimidazole, which is a crucial scaffold in medicinal chemistry due to its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one typically involves the following steps :

    Condensation Reaction: 3,4-Diaminotoluene is condensed with urea to form 5-methyl benzimidazolone.

    Nitration Reaction: The 5-methyl benzimidazolone undergoes nitration using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.

    Reduction Reaction: The 5-nitro-6-methyl benzimidazolone is then reduced using ferrous powder in an alcohol-water system or via hydrogenation using DMF-water as a solvent and a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and efficient recovery systems for solvents and catalysts are common practices to enhance yield and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro, amino, halogenated, and alkylated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one has a wide range of applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pigments and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for developing new pharmaceuticals due to its structural similarity to biologically active benzimidazoles.

    Industry: Utilized in the production of colorants for color filters and other industrial applications.

Wirkmechanismus

The mechanism of action of 6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry .

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

6-amino-5-methyl-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3,5H,9H2,1H3,(H,11,12)

InChI-Schlüssel

XBORKZLRTMYTBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC(=O)NC2=CC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.